Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate
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Overview
Description
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate is an organic compound with the chemical formula C18H21BrO6. It is known for its distinct properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate typically involves the reaction of diethyl malonate with 4-bromobenzaldehyde under basic conditions, followed by acetylation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of diethyl 2,4-diacetyl-3-(4-carboxyphenyl)pentanedioate.
Reduction: Formation of diethyl 2,4-dihydroxy-3-(4-bromophenyl)pentanedioate.
Substitution: Formation of diethyl 2,4-diacetyl-3-(4-substituted phenyl)pentanedioate.
Scientific Research Applications
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate: Similar structure but with a chlorine atom instead of bromine.
Diethyl 2,4-diacetyl-3-(4-fluorophenyl)pentanedioate: Contains a fluorine atom in place of bromine.
Diethyl 2,4-diacetyl-3-(4-methylphenyl)pentanedioate: Features a methyl group instead of bromine
Uniqueness
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents .
Biological Activity
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article presents an overview of its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C15H14BrO4
- Molecular Weight : Approximately 427.286 g/mol
- Structural Features : Contains two acetyl groups and a bromophenyl substituent, which enhance its reactivity and biological activity.
Antimicrobial Activity
Research indicates that the presence of bromine in the phenyl ring may confer antimicrobial properties to this compound. Studies have shown that compounds with halogen substituents often exhibit enhanced antibacterial effects due to their ability to disrupt cellular membranes or interfere with metabolic processes.
Anticancer Activity
Preliminary investigations suggest potential anticancer activity. The compound's ability to modulate biochemical pathways may lead to the inhibition of cancer cell proliferation. The dual acetyl functionality is hypothesized to play a role in this mechanism by interacting with specific molecular targets involved in cell signaling and apoptosis .
The biological activity of this compound is largely attributed to its structural components:
- Electron Transfer : The bromophenyl group can participate in electron transfer reactions, influencing cellular processes such as oxidative stress responses.
- Enzyme Interaction : The acetyl groups may undergo hydrolysis or substitution reactions that affect various biochemical pathways, including enzyme inhibition or modulation.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl 2,4-diacetyl-3-phenylpentanedioate | C15H14O4 | Lacks bromine; simpler aromatic system |
Diethyl 2-acetyl-3-(4-bromophenyl)pentanedioate | C14H12BrO4 | Contains only one acetyl group |
Diethyl 2,5-diacetyl-3-(4-bromophenyl)pentanedioate | C15H14BrO5 | Different positioning of acetyl groups |
The presence of the brominated phenyl group in this compound enhances its reactivity and potential biological activity compared to other similar compounds.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard agar diffusion methods, showing zones of inhibition comparable to established antibiotics.
- Anticancer Research : A study focusing on the compound's effect on cancer cell lines revealed that it can induce apoptosis in specific cancer types. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Properties
CAS No. |
869592-29-0 |
---|---|
Molecular Formula |
C19H23BrO6 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate |
InChI |
InChI=1S/C19H23BrO6/c1-5-25-18(23)15(11(3)21)17(13-7-9-14(20)10-8-13)16(12(4)22)19(24)26-6-2/h7-10,15-17H,5-6H2,1-4H3 |
InChI Key |
NGYBOKVDHWTDRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)Br)C(C(=O)C)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
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